Cas no 31252-43-4 (4-benzylpiperidine-1-carbonyl chloride)

4-Benzylpiperidine-1-carbonyl chloride is a versatile acyl chloride derivative used as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive carbonyl chloride group enables efficient acylation reactions, making it valuable for constructing amide or ester linkages in target molecules. The benzyl-substituted piperidine moiety offers a sterically defined structure, facilitating the development of bioactive compounds, particularly in CNS-targeted drug discovery. This compound is characterized by high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its utility in peptide modifications and heterocyclic chemistry further underscores its importance in medicinal chemistry research. Proper handling under inert atmospheres is recommended due to moisture sensitivity.
4-benzylpiperidine-1-carbonyl chloride structure
31252-43-4 structure
Product name:4-benzylpiperidine-1-carbonyl chloride
CAS No:31252-43-4
MF:C13H16ClNO
Molecular Weight:237.725242614746
CID:4645190
PubChem ID:18328685

4-benzylpiperidine-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarbonyl chloride, 4-(phenylmethyl)-
    • 4-benzylpiperidine-1-carbonyl chloride
    • インチ: 1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    • InChIKey: LDNVHKQYAWVPKB-UHFFFAOYSA-N
    • SMILES: C(Cl)(N1CCC(CC2=CC=CC=C2)CC1)=O

計算された属性

  • 精确分子量: 237.0920418g/mol
  • 同位素质量: 237.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 20.3Ų

4-benzylpiperidine-1-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-187469-0.1g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
0.1g
$144.0 2023-09-18
Enamine
EN300-187469-0.05g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
0.05g
$97.0 2023-09-18
Enamine
EN300-187469-2.5g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
2.5g
$1008.0 2023-09-18
Enamine
EN300-187469-5.0g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
5g
$1488.0 2023-06-01
1PlusChem
1P01BG1Z-250mg
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
250mg
$264.00 2025-03-19
1PlusChem
1P01BG1Z-1g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
1g
$605.00 2025-03-19
Enamine
EN300-187469-10g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
10g
$2209.0 2023-09-18
Aaron
AR01BGAB-1g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
1g
$731.00 2025-02-09
Aaron
AR01BGAB-2.5g
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
2.5g
$1411.00 2023-12-14
A2B Chem LLC
AW12839-100mg
4-benzylpiperidine-1-carbonyl chloride
31252-43-4 95%
100mg
$187.00 2024-04-20

4-benzylpiperidine-1-carbonyl chloride 関連文献

4-benzylpiperidine-1-carbonyl chlorideに関する追加情報

Introduction to 4-benzylpiperidine-1-carbonyl chloride (CAS No: 31252-43-4)

4-benzylpiperidine-1-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 31252-43-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders. Its unique structural features, comprising a piperidine ring substituted with a benzyl group and terminated with a carbonyl chloride functionality, make it a versatile building block for further chemical modifications.

The piperidine moiety is well-known for its presence in numerous pharmacologically relevant compounds due to its ability to mimic the natural L-proline amino acid in biological systems. This structural motif contributes to the favorable pharmacokinetic properties of drugs, including improved solubility and reduced metabolic degradation. The benzyl group attached to the piperidine ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with biological targets. Additionally, the carbonyl chloride group (Cl-COCl) is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions, which is essential for constructing more complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel treatments for central nervous system (CNS) disorders. 4-benzylpiperidine-1-carbonyl chloride has emerged as a key intermediate in synthesizing potential therapeutic agents for conditions such as Parkinson's disease, Alzheimer's disease, and depression. The compound's reactivity allows for facile introduction of various pharmacophores, enabling medicinal chemists to explore diverse chemical space. For instance, its transformation into amides or esters through nucleophilic attack provides access to molecules with enhanced binding affinity and selectivity towards specific neurotransmitter receptors.

Moreover, advancements in computational chemistry and structure-based drug design have highlighted the importance of 4-benzylpiperidine-1-carbonyl chloride in virtual screening campaigns. Its structural scaffold can be virtually modified to identify lead compounds with optimized pharmacological profiles. Several studies have demonstrated its utility in generating novel scaffolds that exhibit improved efficacy over existing drugs by targeting understudied enzyme pathways or receptor subtypes. This underscores the compound's significance as a tool in drug discovery pipelines.

The synthesis of 4-benzylpiperidine-1-carbonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the formation of the piperidine ring followed by benzyl substitution and subsequent activation of the carbonyl group with thionyl chloride or oxalyl chloride. The reactivity of the carbonyl chloride makes it sensitive to moisture and must be handled under inert conditions to prevent decomposition. Despite these challenges, its synthetic accessibility and functional versatility have made it indispensable in modern medicinal chemistry.

Recent publications have explored novel applications of 4-benzylpiperidine-1-carbonyl chloride beyond traditional drug development. For example, researchers have investigated its role in polymer chemistry, where it serves as a monomer or crosslinking agent for biodegradable polymers used in drug delivery systems. The incorporation of this moiety into polymer backbones enhances material properties such as biocompatibility and controlled release profiles, making it valuable for targeted therapeutics.

In conclusion, 4-benzylpiperidine-1-carbonyl chloride (CAS No: 31252-43-4) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic avenues, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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